An In-depth Technical Guide to (3R)-(+)-3-(Methylamino)pyrrolidine: Properties, Synthesis, and Applications
An In-depth Technical Guide to (3R)-(+)-3-(Methylamino)pyrrolidine: Properties, Synthesis, and Applications
Introduction
(3R)-(+)-3-(Methylamino)pyrrolidine is a chiral cyclic secondary amine that has emerged as a pivotal building block in modern medicinal chemistry and organic synthesis.[1][2] Its rigid, five-membered saturated heterocycle, combined with the stereochemically defined secondary amine functionality, makes it an invaluable scaffold for the development of complex, biologically active molecules.[1] The pyrrolidine moiety is a common structural motif found in over 20 FDA-approved drugs, highlighting its importance in creating compounds with favorable pharmacokinetic and pharmacodynamic properties.[3] This guide provides a comprehensive technical overview of (3R)-(+)-3-(Methylamino)pyrrolidine, intended for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, spectroscopic signature, synthetic utility, and critical safety protocols, offering field-proven insights into its application.
Core Physicochemical and Chiral Properties
The precise chemical and physical properties of (3R)-(+)-3-(Methylamino)pyrrolidine are fundamental to its application in controlled synthetic environments. These characteristics dictate solvent choice, reaction conditions, and purification strategies.
| Property | Value | Source(s) |
| IUPAC Name | (3R)-N-Methylpyrrolidin-3-amine | [4] |
| Synonyms | (R)-N-methylpyrrolidin-3-amine, (3R)-(+)-3-(Methylamino)pyrrolidine | [4] |
| CAS Number | 139015-33-1 | [4][5] |
| Molecular Formula | C₅H₁₂N₂ | [5][6] |
| Molecular Weight | 100.16 g/mol | [5][7] |
| Appearance | Colorless to light yellow clear liquid | [6] |
| Boiling Point | 164 °C | [1][6] |
| Specific Gravity (20/20) | 0.94 | [6] |
| Refractive Index (n20/D) | 1.48 | [6] |
| Specific Rotation [α]20/D | +17.0 to +22.0° (c=10, EtOH) | [6] |
| Flash Point | 31 °C | [6] |
Spectroscopic Characterization for Structural Verification
Accurate structural confirmation is paramount. Spectroscopic analysis provides a definitive fingerprint for (3R)-(+)-3-(Methylamino)pyrrolidine, ensuring its identity and purity before its inclusion in synthetic pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals corresponding to the different proton environments. The methyl group (N-CH₃) will appear as a singlet, while the protons on the pyrrolidine ring will present as complex multiplets due to diastereotopicity and spin-spin coupling. The two amine protons (N-H) will typically appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals, corresponding to the five carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (one methyl carbon and four carbons of the pyrrolidine ring).
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups.
-
N-H Stretch: A characteristic absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the secondary amines.[8]
-
C-H Stretch: Aliphatic C-H stretching absorptions will be visible below 3000 cm⁻¹, typically around 2850-2960 cm⁻¹.[8]
-
N-H Bend: An N-H bending vibration may be observed in the 1590-1650 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization in positive mode (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 101.17.
Experimental Protocol: General Spectroscopic Acquisition
-
Sample Preparation : For NMR, dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O). For IR, a thin film of the neat liquid can be analyzed using a salt plate (NaCl or KBr) or via an ATR accessory.[9] For MS (ESI), prepare a dilute solution (~1 µg/mL) in methanol or acetonitrile/water.[9]
-
Instrument Setup :
-
NMR : Utilize a 400 MHz (or higher) spectrometer. Acquire standard ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) as needed for full assignment.[9]
-
IR : Use a Fourier Transform Infrared (FTIR) spectrometer. Collect data over a scan range of 4000-400 cm⁻¹.[9]
-
MS : Employ a mass spectrometer with an ESI source set to positive ion mode.[9]
-
-
Data Analysis : Process the acquired data to identify chemical shifts, coupling constants, characteristic absorption bands, and the molecular ion peak to confirm the structure and purity of (3R)-(+)-3-(Methylamino)pyrrolidine.
Synthesis and Chemical Reactivity
(3R)-(+)-3-(Methylamino)pyrrolidine is often used as a chiral intermediate. A common synthetic approach involves the deprotection of a commercially available N-Boc protected precursor.
Synthetic Workflow: Acid-Catalyzed Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.
Caption: Workflow for Boc deprotection.
Experimental Protocol: Synthesis via Deprotection
-
Reaction Setup : To a solution of (3R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate (1.0 eq) in dichloromethane (DCM), add trifluoroacetic acid (TFA, 2-4 eq) dropwise at 0 °C.
-
Execution : Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up : Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to pH >10 with a strong base (e.g., 2M NaOH).
-
Extraction : Extract the aqueous layer with a suitable organic solvent, such as DCM or ethyl acetate (3x).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation to afford the pure (3R)-(+)-3-(Methylamino)pyrrolidine.
Core Chemical Reactivity
The synthetic utility of this molecule stems from the nucleophilic character of its two secondary amine groups. These sites can be selectively functionalized.
-
Acylation : Reacts readily with acyl chlorides or anhydrides to form amides.
-
Alkylation/Reductive Amination : Can undergo N-alkylation with alkyl halides or participate in reductive amination with aldehydes or ketones.
-
Ligand Formation : The chiral diamine structure allows it to act as a bidentate ligand in the formation of metal complexes, which is particularly useful in asymmetric catalysis.[1]
Caption: Reactivity of amine functionalities.
Applications in Drug Discovery and Development
The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry. Its incorporation into drug candidates often imparts favorable properties such as improved aqueous solubility and metabolic stability. (3R)-(+)-3-(Methylamino)pyrrolidine serves as a key intermediate in the synthesis of several advanced therapeutic agents.
-
Fluoroquinolone Antibiotics : It is a crucial fragment for novel fluoroquinolones like PF-00951966, designed to combat multidrug-resistant respiratory pathogens.[10][11] The stereochemistry at the C3 position is critical for potent antibacterial activity.
-
DPP-IV Inhibitors : The pyrrolidine ring is a core component of dipeptidyl peptidase-IV (DPP-IV) inhibitors, such as Vildagliptin and PF-734200, used in the treatment of type 2 diabetes.[3][12]
-
Neuroscience Research : Due to its structural similarity to neurotransmitters, it is employed in the synthesis of compounds targeting the central nervous system, including kappa-opioid agonists and anticholinergic drugs.[2][3]
Safety, Handling, and Storage
(3R)-(+)-3-(Methylamino)pyrrolidine is a flammable and corrosive liquid that requires careful handling to ensure personnel safety.[6][7]
| Hazard Information | Details | Source(s) |
| GHS Pictograms | 🔥, corrosive | [6][7] |
| Signal Word | Danger | [6] |
| Hazard Statements | H226: Flammable liquid and vapor.H314: Causes severe skin burns and eye damage. | [6][7] |
| Precautionary Statements | P210, P233, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P403+P235, P501 | [6][13] |
Protocol for Safe Handling and Storage
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat.[6]
-
Ventilation : Handle only in a well-ventilated area, preferably inside a chemical fume hood to avoid inhalation of vapors.[13][14]
-
Fire Safety : Keep away from heat, sparks, open flames, and other ignition sources.[13] Use explosion-proof electrical equipment.[13] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
-
Handling : Ground and bond containers when transferring material to prevent static discharge.[13] Use only non-sparking tools.[6] Avoid contact with skin, eyes, and clothing.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] It should be stored under an inert atmosphere (e.g., nitrogen or argon) as it is hygroscopic and may be heat sensitive.[6] Recommended storage is refrigerated (0-10°C).[6] Store in a locked-up, corrosives-compatible area.[14]
-
Spill & Disposal : In case of a spill, absorb with an inert material and dispose of as hazardous waste.[14] Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
References
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3-(Methylamino)pyrrolidine | C5H12N2 | CID 11788268 - PubChem. PubChem. [Link]
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Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. ResearchGate. [Link]
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Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. National Center for Biotechnology Information. [Link]
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(R)-3-Methylpyrrolidine | C5H11N | CID 11029760 - PubChem. PubChem. [Link]
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Pyrrolidine (Compound) - Exposome-Explorer - IARC. Exposome-Explorer. [Link]
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Pyrrolidine - Wikipedia. Wikipedia. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. MDPI. [Link]
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Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline - DTIC. Defense Technical Information Center. [Link]
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